molecular formula C14H20N2O B1306224 2-[(2,6-Dimethyl-1-piperidinyl)carbonyl]aniline CAS No. 345990-94-5

2-[(2,6-Dimethyl-1-piperidinyl)carbonyl]aniline

Cat. No. B1306224
M. Wt: 232.32 g/mol
InChI Key: ZNDUKWZNBHOKHB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-[(2,6-Dimethyl-1-piperidinyl)carbonyl]aniline involves various cross-coupling reactions and deprotonation steps. For instance, 2-(pyridyl)anilines and related amides can be synthesized using these methods, with deprotonation achieved using lithium 2,2,6,6-tetramethylpiperidide (LTMP) . Additionally, asymmetric carbon-carbon bond-forming reactions have been utilized to modify the piperidine skeleton, as demonstrated by the reaction between 1-(4-methoxybenzoyl)-3,4-didehydro-2-methoxypiperidines and dimethyl malonate . These methods could potentially be adapted for the synthesis of 2-[(2,6-Dimethyl-1-piperidinyl)carbonyl]aniline.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-[(2,6-Dimethyl-1-piperidinyl)carbonyl]aniline has been studied using X-ray crystallography. For example, the structure of (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl)acrylate was determined, revealing hydrogen bonding and C-H…π interactions that stabilize the molecule . These structural insights are crucial for understanding the behavior of 2-[(2,6-Dimethyl-1-piperidinyl)carbonyl]aniline in various environments.

Chemical Reactions Analysis

The reactivity of aniline derivatives can be influenced by the substituents on the aniline nitrogen. In the case of 2-[(2,6-Dimethyl-1-piperidinyl)carbonyl]aniline, the dimethyl-piperidinyl group could affect its nucleophilic character, as seen in the displacement reactions involving anilino-groups from α-substituted ferrocenylmethanes . Understanding these reaction mechanisms is essential for predicting the chemical behavior of 2-[(2,6-Dimethyl-1-piperidinyl)carbonyl]aniline.

Physical and Chemical Properties Analysis

The physical and chemical properties of aniline derivatives are influenced by their electronic structure. Polymers of dimethyl-aniline, for example, exhibit well-defined structures with properties that can be modified by acid-base treatments . Similarly, the electronic structure of 2-[(2,6-Dimethyl-1-piperidinyl)carbonyl]aniline would determine its spectroscopic characteristics and reactivity. The presence of dimethyl groups could also affect its solubility and stability.

Case Studies

While there are no direct case studies on 2-[(2,6-Dimethyl-1-piperidinyl)carbonyl]aniline, research on related compounds provides valuable insights. For instance, 2,6-bis(arylsulfonyl)anilines have been used as fluorescent scaffolds, with their fluorescence properties modulated by intramolecular hydrogen bonds and the push-pull effect within the molecule . These findings could be relevant when considering the potential applications of 2-[(2,6-Dimethyl-1-piperidinyl)carbonyl]aniline in materials science or as a probe in analytical chemistry.

Future Directions

The future directions for “2-[(2,6-Dimethyl-1-piperidinyl)carbonyl]aniline” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and potential applications. Piperidine derivatives are significant in the pharmaceutical industry, and more research could lead to the discovery of new drugs .

properties

IUPAC Name

(2-aminophenyl)-(2,6-dimethylpiperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-10-6-5-7-11(2)16(10)14(17)12-8-3-4-9-13(12)15/h3-4,8-11H,5-7,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNDUKWZNBHOKHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1C(=O)C2=CC=CC=C2N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40387827
Record name (2-Aminophenyl)(2,6-dimethylpiperidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40387827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2,6-Dimethyl-1-piperidinyl)carbonyl]aniline

CAS RN

345990-94-5
Record name (2-Aminophenyl)(2,6-dimethyl-1-piperidinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=345990-94-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Aminophenyl)(2,6-dimethylpiperidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40387827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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